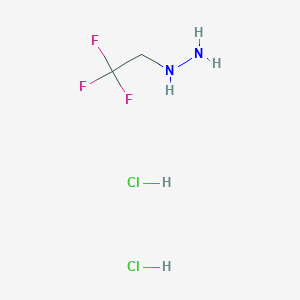
(2,2,2-Trifluoroethyl)hydrazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,2-Trifluoroethyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C2H7Cl2F3N2 and a molecular weight of 186.99 g/mol . This compound is known for its unique properties due to the presence of trifluoromethyl and hydrazine groups, making it a valuable reagent in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroethyl)hydrazine dihydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CF3CH2NH2+NH2NH2⋅H2O+2HCl→CF3CH2NHNH2⋅2HCl+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
化学反应分析
Types of Reactions
(2,2,2-Trifluoroethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoroacetaldehyde derivatives, while substitution reactions can produce a wide range of functionalized hydrazine compounds .
科学研究应用
(2,2,2-Trifluoroethyl)hydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing various fluorinated compounds and hydrazine derivatives.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
作用机制
The mechanism of action of (2,2,2-Trifluoroethyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the hydrazine moiety can form stable complexes with metal ions and other reactive species. These interactions can lead to the inhibition of enzyme activity or the modulation of protein functions .
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoromethyl group but different functional properties.
Thiophene Derivatives: Compounds with sulfur-containing heterocycles that exhibit different reactivity and applications
Uniqueness
(2,2,2-Trifluoroethyl)hydrazine dihydrochloride is unique due to its combination of trifluoromethyl and hydrazine groups, which impart distinct chemical and biological properties. This makes it a versatile reagent in various fields of research and industry .
属性
分子式 |
C2H7Cl2F3N2 |
|---|---|
分子量 |
186.99 g/mol |
IUPAC 名称 |
2,2,2-trifluoroethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C2H5F3N2.2ClH/c3-2(4,5)1-7-6;;/h7H,1,6H2;2*1H |
InChI 键 |
BFBPEAUWLAFSEH-UHFFFAOYSA-N |
规范 SMILES |
C(C(F)(F)F)NN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11754472.png)
![2-Tosyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B11754474.png)
![5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-7-yl pivalate](/img/structure/B11754482.png)
![[(2,6-Difluorophenyl)methyl]boronic acid](/img/structure/B11754483.png)

![tert-Butyl 4-oxo-2-thioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B11754498.png)
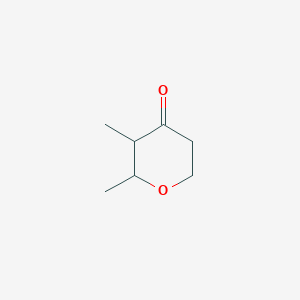
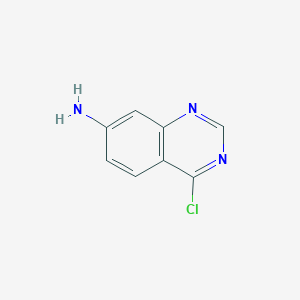
![4-Azabicyclo[4.1.0]-heptan-1-ylmethanol](/img/structure/B11754532.png)
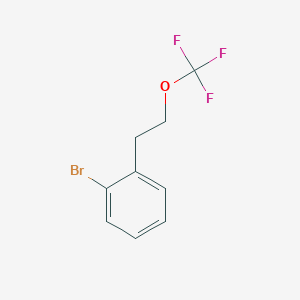
![ethyl (2E)-2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11754558.png)
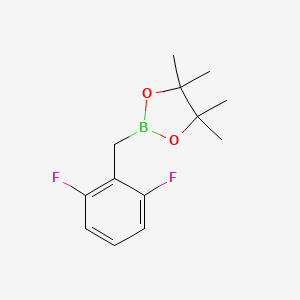
![4-bromo-N1-[(1r,4r)-4-methoxycyclohexyl]benzene-1,2-diamine](/img/structure/B11754569.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11754577.png)
